[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea
Description
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea is a thiourea derivative characterized by a sulfanylidene core substituted with two dimethylamino groups and an oxo ligand. This compound belongs to the class of λ⁶-sulfanenitriles, where the sulfur atom adopts a hypervalent bonding configuration.
Properties
IUPAC Name |
[bis(dimethylamino)-oxo-λ6-sulfanylidene]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4OS2/c1-8(2)12(10,9(3)4)7-5(6)11/h1-4H3,(H2,6,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVYFWGIUOVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=S)N)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea typically involves the reaction of dimethylamine with sulfur-containing precursors under controlled conditions. One common method involves the reaction of dimethylamine with sulfur dichloride, followed by the addition of thiourea. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxo-lambda6-sulfanylidene moiety to a sulfide or thiol group.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiourea derivatives.
Scientific Research Applications
Organic Chemistry
- Reagent in Synthesis : The compound is utilized as a reagent for synthesizing sulfur-containing compounds, which are pivotal in organic synthesis due to their role in forming various functional groups.
- Oxidation and Reduction : It can be oxidized to form sulfoxides or sulfones, or reduced to generate sulfides or thiols, making it versatile for different synthetic pathways.
- Antimicrobial Properties : Studies indicate that [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea exhibits antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Research : The compound has been investigated for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme linked to cancer progression. Inhibiting LSD1 can potentially alter gene expression related to tumor growth and metastasis .
Pharmaceutical Development
- Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent in treating diseases associated with oxidative stress and cancer. The modulation of oxidative stress through the compound's redox activity may provide new avenues for treatment strategies.
- Epigenetic Modulation : As an epigenetic modulator, this thiourea derivative shows promise in influencing chromatin structure and gene expression, which could be pivotal in treating various disorders including cancer .
Industrial Applications
- Specialty Chemicals Production : The compound serves as an intermediate in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of tailored compounds for specific industrial needs.
Case Studies
- Anticancer Activity :
-
Antimicrobial Efficacy :
- Research demonstrated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential application in developing new antibiotics. Further investigations are needed to elucidate the mechanisms behind its antimicrobial properties.
Mechanism of Action
The mechanism of action of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidative Stress Modulation: By undergoing redox reactions, the compound can influence cellular oxidative stress levels.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents, backbone structure, and electronic properties. Key examples include:
(a) [(Dimethylamino)(methyl)oxo-lambda6-sulfanylidene]thiourea
- Molecular Formula : C₄H₁₀N₂OS₂
- Molecular Weight : 196.16 g/mol
- Key Difference: Replaces one dimethylamino group with a methyl group.
(b) 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
- Molecular Formula : C₁₅H₁₈F₅N₃S
- Molecular Weight : 367.38 g/mol
- Key Difference : Incorporates a perfluorophenyl group and a chiral cyclohexyl backbone.
- Implications: Enhanced electron-withdrawing effects from fluorine substituents, contrasting with the electron-donating dimethylamino groups in the target compound. This may alter solubility and reactivity in polar solvents .
(c) 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide
- Molecular Formula : C₄H₁₀N₂OS₂
- Molecular Weight : 166.26 g/mol
- Key Difference : Replaces the thiourea moiety with an ethanethioamide backbone.
Physicochemical Properties and Stability
| Compound | Molecular Weight (g/mol) | Stability Notes |
|---|---|---|
| Target compound | ~250 (estimated) | Likely stable at room temperature |
| [(Dimethylamino)(methyl)oxo-λ⁶-S]thiourea | 196.16 | No stability data available |
| 1-[(1R,2R)-2-(DMA)cyclohexyl]-3-PFPhTU | 367.38 | Requires refrigeration (0–6°C) |
| 2-{[DMO-λ⁶-S]amino}ethanethioamide | 166.26 | No specific storage guidelines |
- Key Insight: The bis(dimethylamino) substituents in the target compound likely increase steric bulk, which may improve thermal stability compared to refrigerated analogs like 1-[(1R,2R)-2-(DMA)cyclohexyl]-3-PFPhTU .
Electronic and Catalytic Behavior
- Electron Density: The bis(dimethylamino) groups in the target compound enhance electron density at the sulfur center, making it a stronger Lewis base compared to methyl- or fluorine-substituted analogs. This could improve its performance in catalysis, such as in asymmetric synthesis or transition-metal coordination .
Biological Activity
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea and its derivatives are known for their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₆H₁₄N₂OS
- Structural Representation :
1. Antioxidant Activity
Research indicates that thiourea derivatives exhibit significant antioxidant properties. For instance, a study found that compounds derived from thiourea demonstrated strong reducing potential against ABTS free radicals, with IC₅₀ values as low as 52 µg/mL . This suggests that this compound may also possess similar antioxidant capabilities.
| Compound | IC₅₀ (µg/mL) | Assay Type |
|---|---|---|
| Compound A | 52 | ABTS Radical Scavenging |
| Compound B | 45 | DPPH Assay |
2. Anticancer Activity
Thiourea derivatives have shown promising anticancer effects across various cancer cell lines. The bis-thiourea structure has been reported to exhibit IC₅₀ values ranging from 1.50 µM to 20 µM against human leukemia and solid tumor cell lines . Notably, compounds targeting angiogenesis and cancer cell signaling pathways were effective in reducing tumor growth.
| Cancer Type | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Leukemia | 1.50 | K562 |
| Prostate | 14 | LNCaP |
| Breast | 7 | MCF-7 |
3. Anti-Inflammatory Activity
Several thiourea derivatives have been evaluated for their anti-inflammatory properties. Compounds tested showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, with efficacy surpassing that of conventional anti-inflammatory drugs like dexamethasone .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound X | 89 | 78 |
| Compound Y | 83 | 72 |
4. Neuroprotective Effects
Recent studies have highlighted the potential of thiourea derivatives in neuroprotection, particularly in models of Alzheimer’s disease. Compounds demonstrated inhibitory activity against acetylcholinesterase (AChE) with IC₅₀ values ranging from 33.27 nM to 93.85 nM . This indicates a promising avenue for developing therapeutic agents for neurodegenerative diseases.
| Enzyme | IC₅₀ Range (nM) |
|---|---|
| AChE | 33.27 - 93.85 |
| BChE | 105.9 - 412.5 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of bis-thiourea compounds revealed their effectiveness against pancreatic cancer cells with an IC₅₀ of approximately 10 µM. These compounds were found to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
Case Study 2: Neuroprotective Properties
In a model of ischemia/reperfusion injury, certain thiourea derivatives exhibited significant neuroprotective effects by scavenging reactive oxygen species (ROS). Compounds tested showed reduced neuronal injury compared to untreated controls, indicating their therapeutic potential in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?
- Methodological Answer: Synthesis typically involves condensation reactions between thiourea derivatives and dimethylamino sulfoxide precursors. Solvent polarity (e.g., acetonitrile vs. DMF) influences reaction kinetics, while temperature controls side-product formation. Purification via recrystallization or column chromatography is critical for isolating high-purity samples. Yield optimization requires systematic variation of parameters using Design of Experiments (DoE) frameworks .
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) resolves dimethylamino and thiourea moieties, while X-ray crystallography provides definitive bond-length and angle data. Infrared (IR) spectroscopy identifies S=O and C=S vibrational modes. For electronic properties, UV-Vis spectroscopy paired with computational simulations (e.g., TD-DFT) validates charge-transfer transitions .
Q. How does the compound’s stability vary under different storage conditions (e.g., humidity, light exposure)?
- Methodological Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) quantify degradation pathways. Light sensitivity is assessed via photostability chambers (ICH Q1B). Analytical techniques like HPLC track decomposition products, while thermogravimetric analysis (TGA) evaluates thermal stability .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in sulfur-transfer reactions, and how can these be experimentally validated?
- Methodological Answer: Isotopic labeling (e.g., ³⁴S) combined with kinetic studies (stopped-flow UV-Vis) tracks sulfur migration. Computational modeling (DFT or MD simulations) identifies transition states and intermediates. Cross-validation with X-ray absorption spectroscopy (XAS) confirms mechanistic hypotheses .
Q. How do structural modifications (e.g., substituent effects on the thiourea moiety) alter the compound’s coordination chemistry with transition metals?
- Methodological Answer: Systematic substitution (e.g., replacing dimethylamino with pyrrolidino groups) followed by titration studies (Job’s method) determines binding constants. Single-crystal XRD and EXAFS analyze coordination geometries. Electronic effects are quantified via cyclic voltammetry and ligand-field theory .
Q. What contradictions exist in reported crystallographic data for this compound, and how can they be resolved?
- Methodological Answer: Discrepancies in bond lengths (e.g., S=O vs. S–O) may arise from polymorphism or measurement artifacts. High-resolution synchrotron XRD at variable temperatures clarifies thermal motion effects. Comparative analysis using the Cambridge Structural Database (CSD) identifies outliers .
Q. Can this compound act as a catalyst or ligand in asymmetric synthesis, and what experimental frameworks validate its enantioselectivity?
- Methodological Answer: Screening via chiral HPLC or polarimetry evaluates enantioselectivity in model reactions (e.g., Michael additions). Kinetic resolution studies and enantiomeric excess (ee) calculations quantify catalytic efficiency. Density Functional Theory (DFT) predicts stereochemical outcomes .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analytical frameworks (e.g., Cochrane reviews) to reconcile conflicting results. Prioritize peer-reviewed studies with transparent methodologies .
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) for hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
